molecular formula C10H12OS B13252443 1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde

1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13252443
M. Wt: 180.27 g/mol
InChI Key: HELQXFKDAAGPNQ-UHFFFAOYSA-N
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Description

1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C10H12OS and a molecular weight of 180.27 g/mol . This compound features a cyclopropane ring substituted with a carbaldehyde group and a 5-methylthiophen-3-ylmethyl group. It is primarily used for research purposes and has applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of 5-methylthiophene with cyclopropane-1-carbaldehyde under specific conditions. The reaction may require catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions may require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds containing the thiophene ring, such as 2,5-dimethylthiophene.

    Cyclopropane derivatives: Compounds containing the cyclopropane ring, such as cyclopropane-1-carboxylic acid.

Uniqueness

1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde is unique due to the combination of the cyclopropane ring and the thiophene ring, which imparts specific chemical and physical properties.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-[(5-methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H12OS/c1-8-4-9(6-12-8)5-10(7-11)2-3-10/h4,6-7H,2-3,5H2,1H3

InChI Key

HELQXFKDAAGPNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)CC2(CC2)C=O

Origin of Product

United States

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